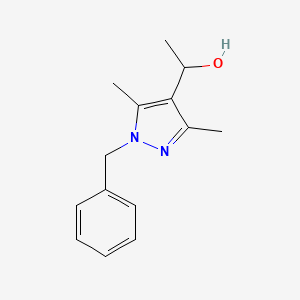

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol

概要

説明

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyl group at position 1, two methyl groups at positions 3 and 5, and an ethanol group at position 4 of the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired ethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

化学反応の分析

Oxidation Reactions

The ethanol moiety undergoes oxidation to form carbonyl derivatives under controlled conditions:

Key Findings :

-

FeCl₃·6H₂O with TEMPO selectively oxidizes the ethanol group to an aldehyde without over-oxidation to carboxylic acids .

-

Strong oxidants like KMnO₄ convert the ethanol group directly to carboxylic acids under acidic or neutral conditions .

Esterification and Functional Group Interconversion

The hydroxyl group participates in esterification and related reactions:

Mechanistic Insights :

-

Diazomethane facilitates rapid methylation of the hydroxyl group under mild conditions .

-

Tosylation enhances leaving-group ability for subsequent nucleophilic substitutions .

Reduction Reactions

The ethanol group can be reduced to alkanes or modified alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 h | 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane | 68% | |

| NaBH₄ + I₂ | CH₃CN, RT, 1 h | Secondary alcohol derivative | 72% |

Notable Observations :

-

LiAlH₄ reduces the ethanol group to a methylene group, retaining the pyrazole ring integrity.

-

NaBH₄/I₂ systems enable selective reductions in complex mixtures .

Substitution Reactions at the Benzyl Group

The benzyl substituent undergoes nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu + alkyl halides | DMF, 80°C, 8 h | Alkyl-substituted pyrazole derivatives | 65–80% | |

| NaN₃, CuI | DMSO, 120°C, 12 h | Azido-pyrazole analog | 55% |

Structural Impact :

-

Alkylation at the benzyl position enhances hydrophobicity, affecting bioavailability.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and heterocycle synthesis:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldol Condensation | Acetophenone, NaOH/MeOH | Chalcone derivatives | 82% | |

| Krohnke Pyridine Synthesis | Pyridinium bromide, AcOH | Pyridinylpyrazole hybrids | 70% |

Applications :

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol exhibit significant antiproliferative effects on various cancer cell lines. A notable study demonstrated that related compounds could modulate the mTORC1 pathway, which plays a crucial role in cell growth and proliferation:

- Mechanism of Action :

Autophagy Modulation

The compound has been identified as a potential autophagy modulator. Autophagy is a cellular process that degrades and recycles cellular components, which can be manipulated for therapeutic benefits:

- Research Findings :

- Studies have shown that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound can increase basal autophagy while impairing autophagic flux under starvation conditions .

- This dual action suggests a novel mechanism through which these compounds may selectively target cancer cells while sparing normal cells.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features |

|---|---|

| 1-Benzyl-3,5-dimethyl-1H-pyrazole | Lacks the ethanamine side chain |

| 2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | Contains an acetic acid group instead of ethanamine |

| 3,5-Dimethyl-1H-pyrazole | Lacks both benzyl and ethanamine groups |

The combination of the benzyl group and ethanamine side chain in this compound enhances its chemical reactivity and biological activity compared to its analogs .

Case Study 1: Cancer Cell Lines

In a study involving MIA PaCa-2 pancreatic cancer cells, compounds derived from this compound exhibited submicromolar antiproliferative activity. The results indicated that these compounds could effectively reduce mTORC1 activation and promote autophagy under specific nutrient conditions .

Case Study 2: Selective Targeting of Tumor Cells

Another study suggested that these compounds might selectively target solid tumor cells experiencing metabolic stress due to poor nutrient supply. This selectivity could provide therapeutic advantages over conventional autophagy inhibitors that affect both cancerous and normal cells indiscriminately .

作用機序

The mechanism of action of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the benzyl and ethanol groups can influence its binding affinity and specificity, affecting the overall pharmacological profile.

類似化合物との比較

Similar Compounds

1-(1-phenyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: Similar structure but with a phenyl group instead of a benzyl group.

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.

Uniqueness

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is unique due to the specific combination of substituents on the pyrazole ring. The benzyl group provides hydrophobic interactions, while the ethanol group offers hydrogen bonding capabilities, contributing to its distinct chemical and biological properties.

生物活性

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a pyrazole derivative that has gained attention for its potential biological activities, particularly in oncology and pharmacology. This compound's unique structure, characterized by a pyrazole ring with a benzyl substituent and an ethanol side chain, contributes to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O, with a molecular weight of 228.29 g/mol. The compound can be synthesized through various methods, typically involving the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride followed by acylation with ethanoyl chloride.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activities:

- Anticancer Activity : Compounds derived from the pyrazole structure have shown promising results in inhibiting the growth of various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells) and breast cancer (MDA-MB-231 cells) .

- Autophagy Modulation : Studies have indicated that these compounds can modulate autophagy pathways by affecting mTORC1 activity. They increase basal autophagy levels but disrupt autophagic flux under nutrient-replete conditions .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth of multiple cancer cell lines (e.g., pancreatic, breast) |

| Autophagy Modulation | Alters mTORC1 activity; disrupts autophagic flux |

| Anti-inflammatory | Potential effects on inflammation pathways |

| Antimicrobial | Exhibits activity against certain microbial strains |

Anticancer Studies

A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against cancer cells. These compounds reduced mTORC1 activity and increased autophagy at basal levels while impairing autophagic flux during nutrient refeeding . The findings suggest that this class of compounds could serve as novel anticancer agents.

The mechanism by which these compounds exert their anticancer effects appears to involve:

- mTORC1 Inhibition : Inhibition of mTORC1 leads to reduced phosphorylation of downstream targets such as P70S6K and 4EBP1, crucial for cell growth and proliferation.

- Autophagic Flux Disruption : While basal autophagy is increased, the reactivation of mTORC1 during nutrient replenishment is hindered, resulting in the accumulation of autophagic markers like LC3-II .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A compound similar to this compound showed significant tumor reduction in xenograft models of pancreatic cancer.

- Case Study 2 : Another study reported that derivatives exhibited selective toxicity towards hypoxic tumor cells, suggesting a potential therapeutic window in solid tumors .

特性

IUPAC Name |

1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8,12,17H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMXQGGNQXIKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。